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Introduction

7-Chloro-1-heptanol (CAS No: 55944-70-2, Molecular Formula: C₇H₁₅ClO) is a bifunctional

organic molecule featuring a primary alcohol and a terminal chloroalkane.[1][2] This structure

makes it a valuable intermediate in organic synthesis, particularly for the preparation of more

complex molecules in the fields of materials science and drug development.[1] A thorough

understanding of its spectroscopic characteristics is paramount for researchers to confirm its

identity, assess its purity, and monitor its reactions. This guide provides an in-depth overview of

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

7-Chloro-1-heptanol, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[1] For 7-Chloro-1-heptanol, both ¹H and ¹³C NMR provide critical information for

structural confirmation.

¹H NMR Data (Predicted)
The proton NMR spectrum of 7-Chloro-1-heptanol is predicted to show distinct signals for the

protons on the carbon adjacent to the hydroxyl group and the carbon bearing the chlorine

atom.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH (C1-H)

~3.54 Triplet 2H -CH₂-Cl (C7-H)

~1.78 Quintet 2H -CH₂-CH₂Cl (C6-H)

~1.57 Quintet 2H -CH₂-CH₂OH (C2-H)

~1.30-1.45 Multiplet 6H -CH₂- (C3, C4, C5-H)

(variable) Singlet 1H -OH

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

~62.5 -CH₂-OH (C1)

~45.1 -CH₂-Cl (C7)

~32.6 -CH₂- (C2)

~32.5 -CH₂- (C6)

~28.8 -CH₂- (C4)

~26.7 -CH₂- (C5)

~25.5 -CH₂- (C3)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly under

different experimental conditions.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3]

IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~2930, ~2860 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1060 Strong C-O stretch (primary alcohol)

~650-750 Medium-Weak C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[4] For 7-Chloro-1-heptanol, with a molecular weight of 150.64 g/mol , GC-MS is a common

method for analysis.[1][5]

Mass Spectrometry Data
m/z Interpretation

150/152
Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl

and ³⁷Cl isotopes

132/134 [M-H₂O]⁺

115 [M-Cl]⁺

98 [M-H₂O-Cl-H]⁺

55 Base Peak (most abundant fragment)

41, 42 Common alkyl fragments

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a

roughly 3:1 ratio.
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Experimental Protocols
NMR Spectroscopy
For small molecules like 7-Chloro-1-heptanol, the following general protocol for NMR sample

preparation can be followed:[6]

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C

NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-

d₆) in a small vial.[6]

Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.

Referencing: An internal standard, such as tetramethylsilane (TMS), can be added for

chemical shift referencing.[6]

Acquisition: Acquire the spectrum on an NMR spectrometer. For quantitative results, the

relaxation delay (d1) should be at least five times the T1 value of the signals of interest.[7]

IR Spectroscopy
A common method for obtaining an IR spectrum of a liquid or a solid dissolved in a volatile

solvent is the thin film method:[8]

Sample Preparation: If the sample is a solid, dissolve it in a few drops of a suitable volatile

solvent like methylene chloride or acetone.[8] 7-Chloro-1-heptanol is a liquid at room

temperature, so it can be used directly.

Application: Apply a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to

create a thin film. If a solution is used, apply a drop to a single salt plate and allow the

solvent to evaporate.[8]

Analysis: Place the salt plate(s) in the sample holder of the FT-IR spectrometer and acquire

the spectrum.

Mass Spectrometry (Electron Ionization - EI)
The following outlines a general procedure for mass spectrometry using electron ionization:[9]
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Sample Introduction: The sample is introduced into the mass spectrometer, often after

separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which

ejects an electron from the molecule to form a radical cation (molecular ion).[9]

Acceleration: The newly formed ions are accelerated by charged plates.[9]

Deflection/Analysis: The ions are then passed through a magnetic or electric field, which

deflects them based on their mass-to-charge ratio.[9]

Detection: A detector records the abundance of ions at each mass-to-charge ratio,

generating the mass spectrum.[9]
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Caption: Experimental workflow for spectroscopic analysis of 7-Chloro-1-heptanol.
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Molecular Structure
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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